1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a complex organic compound featuring a bicyclic structure and a piperazine ring
Properties
Molecular Formula |
C19H32N2 |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H32N2/c1-15-3-2-4-19(11-15)21-9-7-20(8-10-21)14-18-13-16-5-6-17(18)12-16/h5-6,15-19H,2-4,7-14H2,1H3 |
InChI Key |
FISNVLPKOBATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate, which can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile. This intermediate is then reacted with 4-(3-methylcyclohexyl)piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in saturated hydrocarbons.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
- 1-Bicyclo[2.2.1]hept-5-en-2-yl-3-dimethylamino-propan-1-one
- 5-Norbornene-2-methanol
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine is unique due to its combination of a bicyclic structure and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to other similar compounds.
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H19N
- Molecular Weight : 177.29 g/mol
- InChIKey : SNYJFXSQZTVVCI-WOPDTQHZSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.
Neurotransmitter Interaction
This compound has shown potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to effects such as:
- Anxiolytic and Antidepressant Effects : By acting on serotonin receptors, the compound may alleviate symptoms of anxiety and depression.
- Cognitive Enhancement : Dopaminergic activity may enhance cognitive functions, making it a candidate for further research in neurodegenerative diseases.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 3.22 |
| HCT116 (Colon) | 2.71 |
These findings suggest that the compound could be developed into a therapeutic agent for specific types of cancer.
Study 1: Anticancer Efficacy
A study conducted by Eldehna et al. synthesized various derivatives related to the bicyclic structure and tested them against human tumor cell lines. Notably, one derivative showed an IC50 value ranging from 0.38 to 4.07 μM across different cancer types, indicating potent anticancer activity .
Study 2: Neuropharmacological Effects
Research has also focused on the neuropharmacological profile of compounds related to this bicyclic structure. In animal models, these compounds exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting their potential use in treating anxiety disorders .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are crucial for its development as a drug candidate:
- Absorption : Predicted to have good oral bioavailability based on Lipinski's rule of five.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily renal excretion expected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
